Sodium 2-(2-acetamidophenoxy)acetate

Description

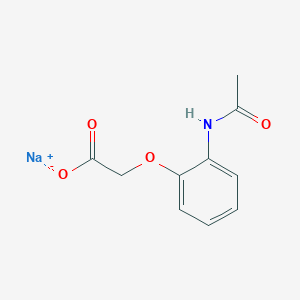

Sodium 2-(2-acetamidophenoxy)acetate is an organic sodium salt derived from 2-(2-acetamidophenoxy)acetic acid. Its structure comprises a phenoxy backbone substituted with an acetamido group at the ortho position and an acetate moiety. The sodium salt enhances solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula |

C10H10NNaO4 |

|---|---|

Molecular Weight |

231.18 g/mol |

IUPAC Name |

sodium;2-(2-acetamidophenoxy)acetate |

InChI |

InChI=1S/C10H11NO4.Na/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14;/h2-5H,6H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1 |

InChI Key |

TWSMVDKCWHNCRG-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-acetamidophenoxy)acetate typically involves the reaction of 2-acetamidophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetamido group to an amine, potentially altering the compound’s properties and reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Sodium 2-(2-acetamidophenoxy)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Sodium 2-(2-acetamidophenoxy)acetate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy ring can participate in hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Phenoxy Backbones

Compounds sharing the phenoxy-acetate framework but differing in substituents or functional groups exhibit distinct chemical and biological behaviors:

| Compound | Substituents | Key Differences | Impact on Properties | Reference |

|---|---|---|---|---|

| Sodium 2-(2-aminophenyl)-2-oxoacetate | 2-aminophenyl, oxoacetate | Replaces acetamido with amino and oxo groups | Higher reactivity in nucleophilic reactions; potential for diverse biological activity | |

| Ethyl 2-(4-acetamidophenyl)acetate | 4-acetamidophenyl, ethyl ester | Acetamido group at para position; ethyl ester instead of sodium salt | Reduced water solubility; altered pharmacokinetics | |

| Sodium 2,2-difluoro-2-(4-methylphenoxy)acetate | 4-methylphenoxy, difluoro | Methyl and fluorine substituents | Enhanced metabolic stability and antitumor activity; lower lipophilicity compared to chloro/bromo analogs | |

| Ethyl 2-(2-chlorophenoxy)acetate | 2-chlorophenoxy, ethyl ester | Chlorine substituent at ortho position | Increased lipophilicity; potential herbicide applications |

Key Observations :

- Substituent Position: The ortho-substituted acetamido group in Sodium 2-(2-acetamidophenoxy)acetate likely enhances steric hindrance compared to para-substituted analogs, affecting receptor binding .

- Salt vs. Ester Form: Sodium salts (e.g., Sodium 2,2-difluoro-2-(4-methylphenoxy)acetate) exhibit superior aqueous solubility compared to ethyl esters, which may improve bioavailability in drug formulations .

Functional Group Modifications

Acetamido Group vs. Other Functional Groups

| Compound | Functional Group | Key Differences | Impact on Properties | Reference |

|---|---|---|---|---|

| 2-(2-Methoxy-N-methylacetamido)acetic acid | Methoxy, N-methylacetamido | Methoxy group instead of phenoxy; N-methylation | Alters hydrogen-bonding capacity; reduced steric hindrance | |

| 2-(2-Hydroxy-N-methylacetamido)acetic acid | Hydroxy instead of acetamido | Hydroxy group replaces acetamido | Increased polarity; potential for chelation or oxidation sensitivity |

Key Observations :

Key Observations :

Physicochemical Properties

Solubility and Stability

- Sodium Salt Advantage : Sodium salts (e.g., Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate) generally exhibit higher solubility in polar solvents compared to ester forms, facilitating use in aqueous systems .

- Ester vs. Acid Forms : Ethyl esters (e.g., Ethyl 2-(4-acetamidophenyl)acetate) are more lipophilic, favoring membrane permeability but requiring metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.